1-溴-2,4-二氟-5-甲氧基苯

描述

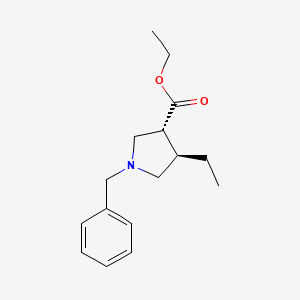

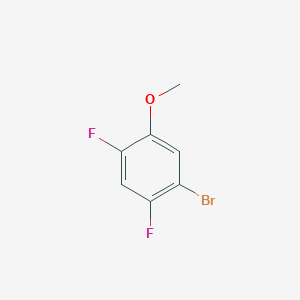

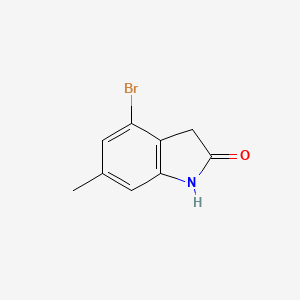

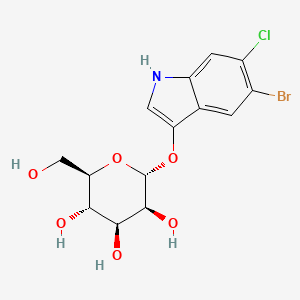

“1-Bromo-2,4-difluoro-5-methoxybenzene” is a chemical compound with the molecular formula BrC6H3F2 . It has a molecular weight of 192.99 . This compound undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . It has been used in the preparation of key intermediates of chiral azole antifungal agents by a chemoenzymatic process .

Synthesis Analysis

The synthesis of “1-Bromo-2,4-difluoro-5-methoxybenzene” involves a telescoped approach to aryl hydroxymethylation . This process involves the combination of the Bouveault formylation and hydride reduction .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2,4-difluoro-5-methoxybenzene” can be represented by the linear formula BrC6H3F2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-2,4-difluoro-5-methoxybenzene” are characterized by the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Physical And Chemical Properties Analysis

“1-Bromo-2,4-difluoro-5-methoxybenzene” has a refractive index n20/D of 1.505 (lit.) . It has a boiling point of 145-146 °C (lit.) and a melting point of -4 °C (lit.) . The density of this compound is 1.708 g/mL at 25 °C (lit.) .

科学研究应用

Application 1: Preparation of Difluorophenacyl Analogs

- Summary of Application : This compound is used to prepare difluorophenacyl analogs, which are inhibitors of cyclin-dependent kinases .

Application 2: Synthesis of Aminopyridine N-Oxides

- Summary of Application : It is also used to synthesize aminopyridine N-oxides for selective inhibition of p38 MAP kinase .

-

Scientific Field : Chemical Synthesis

- Summary of Application : This compound is often used in chemical synthesis as a building block due to its reactivity .

- Methods of Application : The specific methods of application or experimental procedures depend on the reaction being performed and can vary widely .

- Results or Outcomes : The outcomes of this application can also vary widely depending on the reaction being performed .

-

Scientific Field : Analytical Chemistry

- Summary of Application : It may be used in analytical chemistry as a standard for mass spectrometry .

- Methods of Application : In mass spectrometry, it would be introduced into the instrument and ionized. The resulting ions would then be separated and detected .

- Results or Outcomes : The mass spectrum obtained can provide information about the molecular weight and structure of the compound .

-

Scientific Field : Chemical Synthesis

- Summary of Application : This compound is often used in chemical synthesis as a building block due to its reactivity .

- Methods of Application : The specific methods of application or experimental procedures depend on the reaction being performed and can vary widely .

- Results or Outcomes : The outcomes of this application can also vary widely depending on the reaction being performed .

-

Scientific Field : Analytical Chemistry

- Summary of Application : It may be used in analytical chemistry as a standard for mass spectrometry .

- Methods of Application : In mass spectrometry, it would be introduced into the instrument and ionized. The resulting ions would then be separated and detected .

- Results or Outcomes : The mass spectrum obtained can provide information about the molecular weight and structure of the compound .

安全和危害

“1-Bromo-2,4-difluoro-5-methoxybenzene” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

Relevant Papers

There are several papers related to “1-Bromo-2,4-difluoro-5-methoxybenzene”. These papers discuss its properties, uses, and other relevant information .

属性

IUPAC Name |

1-bromo-2,4-difluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHGZDMSUZUOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,4-difluoro-5-methoxybenzene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)

![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)

![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)

![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)